molecular formula C13H14N2O2S B189744 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 75391-97-8

4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No. B189744
CAS RN: 75391-97-8
M. Wt: 262.33 g/mol
InChI Key: UVXVYQURGLFLAJ-UHFFFAOYSA-N
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Description

4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound with the linear formula C12H12N2O2S . It has a molecular weight of 248.306 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is represented by the linear formula C12H12N2O2S . The molecular weight of this compound is 248.306 .

Scientific Research Applications

HIV-1 Infection Prevention

4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide derivatives have been explored for their potential in HIV-1 infection prevention. Research shows these compounds can serve as small molecular antagonists in targeting preparations against HIV-1 infection. Such compounds have been synthesized and characterized through various spectroscopic methods, underscoring their potential in drug development for HIV-1 infection (Cheng De-ju, 2015).

Antimicrobial Activity

Studies have demonstrated that 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide compounds exhibit significant antimicrobial activity. Synthesis and characterization of these compounds have been conducted, and their effectiveness against various bacteria, including Gram-positive and Gram-negative strains, has been confirmed through laboratory testing (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Inhibitory Activity in Cancer Treatment

The derivatives of 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide have shown promise in inhibiting certain cancer cell lines. The structural and biological evaluation of these compounds has revealed their potential in anticancer applications, particularly against breast cancer cell lines, providing a basis for future drug development in oncology (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).

Photodynamic Therapy in Cancer Treatment

Compounds containing 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide have been studied for their photophysical and photochemical properties. Their potential as photosensitizers in photodynamic therapy, an alternative cancer treatment, has been highlighted. These studies emphasize the compounds' suitability for photocatalytic applications, which could lead to advancements in cancer treatment methods (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).

Corrosion Inhibition

Research has also focused on the use of 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide derivatives as corrosion inhibitors. Studies have shown these compounds to be effective in protecting metals like steel in acidic environments, making them valuable in industrial applications (Yan Ji, Bing Xu, Weinan Gong, et al., 2016).

Future Directions

The future directions of research involving 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide are not specified in the sources I found. Given its status as a unique chemical provided to early discovery researchers , it may have potential applications in various fields of research.

properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVYQURGLFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352659
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

CAS RN

75391-97-8
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 15.0 g of 2-(aminomethyl)pyridine, 15.44 g of triethylamine and 150 ml of methylene chloride is added 29.1 g of p-toluenesulfonyl chloride in 100 ml of methylene chloride. The reaction mixture is allowed to warm to room temperature and is stirred for 4.5 hours. The solution is poured into saturated sodium bicarbonate and extracted with methylene chloride. The combined organic layers are washed with saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel: 50% ethyl acetate/hexane 20% methyl alcohol/ethyl acetate); then recrystallized from ethyl acetate/hexane to give 25.9 g of the desired product as colorless crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.44 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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